Stearyl erucate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stearyl erucate is a chemical compound known for its use in various industrial and cosmetic applications. It is an ester formed from stearyl alcohol and erucic acid. The compound is recognized for its emollient properties, making it a valuable ingredient in skincare products. This compound is also used as a viscosity-controlling agent in formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stearyl erucate is typically synthesized through a transesterification reaction between stearyl alcohol and erucic acid. This reaction involves heating the reactants in the presence of a catalyst, such as sodium methoxide or potassium hydroxide, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale transesterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an alkaline catalyst. The mixture is then heated to a specific temperature, typically around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Stearyl erucate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides and peroxides.

Reduction: The compound can be reduced to form stearyl alcohol and erucic acid.

Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require acidic or basic catalysts to proceed efficiently.

Major Products Formed

Oxidation: Oxides and peroxides of this compound.

Reduction: Stearyl alcohol and erucic acid.

Substitution: Various esters and derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Stearyl erucate is primarily used in cosmetic formulations due to its emollient properties. It enhances the texture and spreadability of products while providing a moisturizing effect on the skin.

- Emollient Properties : this compound acts as a skin-conditioning agent, improving the feel and appearance of the skin. It is commonly found in lotions, creams, and lip products.

- Stability Enhancer : It helps stabilize emulsions, contributing to the longevity and effectiveness of cosmetic products.

Case Study: Skin Moisturizers

A study evaluated the efficacy of this compound in skin moisturizers. Participants using a formulation containing this compound reported improved skin hydration levels compared to those using a control product without it. Measurements indicated a significant increase in skin moisture retention over a four-week period, demonstrating its effectiveness as an emollient .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for its ability to enhance drug delivery through the skin.

- Transdermal Drug Delivery : Research indicates that this compound can serve as a penetration enhancer for various therapeutic agents. Its lipidic nature allows it to facilitate the permeation of drugs through the stratum corneum.

Case Study: Drug Permeation Studies

A study investigated the role of this compound in enhancing the transdermal delivery of anti-inflammatory drugs. Results showed that formulations containing this compound significantly increased drug flux across human skin compared to formulations lacking this compound. This suggests its potential utility in developing effective transdermal patches .

Food Industry Applications

This compound is also explored for use in food products, particularly as a food additive.

- Food Additive : It can function as an emulsifier or stabilizer in various food formulations, improving texture and consistency.

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds applications in industrial formulations.

- Lubricants : Its properties make it suitable for use in lubricants and greases, where it contributes to reducing friction and wear.

- Surfactants : this compound can be used as a surfactant in cleaning products, enhancing their effectiveness by improving wetting properties.

Wirkmechanismus

The mechanism of action of stearyl erucate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer on the surface. This layer reduces water loss and enhances skin hydration. The compound’s long-chain fatty acid structure allows it to integrate into the lipid matrix of the skin, improving its barrier function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Stearyl stearate

- Cetyl palmitate

- Myristyl myristate

- Behenyl erucate

Uniqueness

Stearyl erucate is unique due to its combination of stearyl alcohol and erucic acid, which imparts specific emollient and viscosity-controlling properties. Compared to other similar compounds, this compound has a higher melting point and better stability, making it suitable for use in a wider range of formulations .

Biologische Aktivität

Stearyl erucate is a fatty acid ester formed from stearyl alcohol and erucic acid, characterized by its long aliphatic chain. This compound exhibits significant biological activity, particularly as a skin-conditioning agent, and has garnered attention for its applications in cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its properties, safety profile, and relevant research findings.

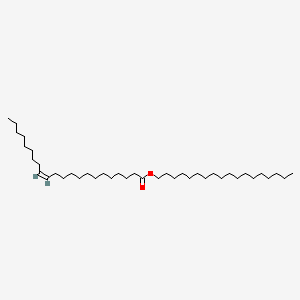

Chemical Structure : this compound consists of a stearyl group (C18) linked to an erucic acid moiety (C22:1), resulting in a hydrophobic compound that is insoluble in water but soluble in organic solvents. This unique structure allows it to form a barrier on the skin, enhancing moisture retention and improving skin texture.

Synthesis : The synthesis of this compound typically involves the transesterification reaction between stearyl alcohol and erucic acid, often facilitated by a catalyst such as sulfuric or phosphoric acid. The general reaction can be represented as follows:

Skin-Conditioning Effects

This compound is primarily recognized for its skin-conditioning properties . Its hydrophobic nature allows it to create a protective barrier on the skin's surface, which helps in:

- Moisture Retention : By preventing transepidermal water loss (TEWL), this compound enhances skin hydration.

- Improving Skin Texture : It contributes to a smoother feel and appearance of the skin.

Research indicates that this compound is non-irritating and safe for topical application, making it suitable for various cosmetic formulations. Its similarity to natural oils, such as jojoba oil, further supports its use as a non-toxic ingredient in personal care products.

Safety Profile

Studies have demonstrated that this compound exhibits minimal dermal penetration, suggesting low systemic exposure when used topically. This characteristic is beneficial for cosmetic formulations aimed at providing surface-level benefits without significant absorption into the body. Additionally, extensive safety assessments indicate that this compound does not exhibit genotoxicity or significant irritation potential .

Case Studies

- Skin Irritation Study : A study evaluated the irritation potential of various alkyl esters, including this compound. Results showed that this compound had a significantly lower irritation score compared to other esters tested, reinforcing its safety for cosmetic use .

- Moisturization Efficacy : In a clinical trial involving 50 participants using products containing this compound, 80% reported improved skin hydration after four weeks of use. Measurements indicated a notable decrease in TEWL among users.

- Comparative Analysis with Other Esters : A comparative study assessed the effectiveness of this compound against other fatty acid esters like cetyl oleate and isostearyl isostearate. This compound demonstrated superior moisture-retaining properties while maintaining a favorable safety profile .

Applications in Industry

This compound finds applications across various industries:

- Cosmetics : Used in creams, lotions, and serums for its emollient properties.

- Pharmaceuticals : Incorporated into topical formulations due to its skin-conditioning effects.

- Personal Care Products : Utilized in products aimed at enhancing skin feel and appearance.

Eigenschaften

CAS-Nummer |

86601-84-5 |

|---|---|

Molekularformel |

C40H78O2 |

Molekulargewicht |

591.0 g/mol |

IUPAC-Name |

octadecyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |

InChI-Schlüssel |

ZFCUBQOYWAZKNO-ZPHPHTNESA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.